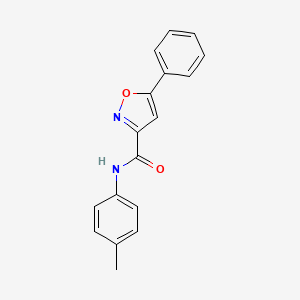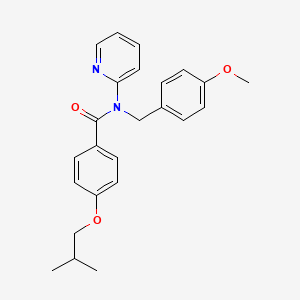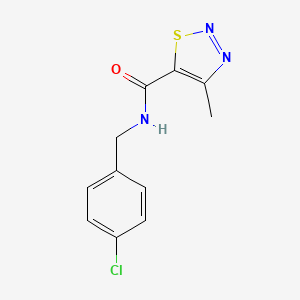![molecular formula C15H8ClF3N2O2S B11354159 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11354159.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a trifluoromethyl group, and a thiophene moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated oxazole intermediate.
Attachment of the Phenyl Group: The phenyl group with the chloro and trifluoromethyl substituents can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the nitro group (if present in derivatives), resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the trifluoromethyl group and the oxazole ring can enhance the compound’s metabolic stability and bioavailability, making it a promising lead compound for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic properties and reactivity. The trifluoromethyl group also enhances its metabolic stability and potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H8ClF3N2O2S |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H8ClF3N2O2S/c16-10-4-3-8(6-9(10)15(17,18)19)20-14(22)11-7-12(23-21-11)13-2-1-5-24-13/h1-7H,(H,20,22) |
InChI Key |
ZBLVTMCUBIVTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B11354086.png)
![4-fluoro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11354106.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11354121.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B11354126.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B11354133.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11354136.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B11354143.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B11354145.png)
![N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354149.png)
![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11354161.png)


